

# Spectroscopic Profile of 4-Methyl-2-vinylthiophene: A Technical Overview

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## Compound of Interest

Compound Name: 4-Methyl-2-vinylthiophene

Cat. No.: B15221590

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## Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of the thiophene derivative, **4-Methyl-2-vinylthiophene**. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive set of predicted spectroscopic data for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide also outlines standardized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Introduction

**4-Methyl-2-vinylthiophene** is a substituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The vinyl group at the 2-position and the methyl group at the 4-position of the thiophene ring are expected to confer specific reactivity and physical properties to the molecule. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring its purity and facilitating its use in further research and development.

While **4-Methyl-2-vinylthiophene** is commercially available (CAS No. 84548-65-2), a comprehensive set of its experimentally determined and published spectroscopic data is not

readily accessible in the scientific literature. To address this gap, this guide provides a robust, predicted spectroscopic profile.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Methyl-2-vinylthiophene**. These predictions are derived from the known spectral data of analogous compounds, including 2-vinylthiophene and 4-methylthiophene, and are guided by established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-Methyl-2-vinylthiophene**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.0 - 7.2	Doublet of Doublets	1H	H- $\alpha$ (vinyl)
~6.8	Singlet	1H	H-5 (thiophene ring)
~6.6	Singlet	1H	H-3 (thiophene ring)
~5.6	Doublet	1H	H- $\beta$ (vinyl, trans)
~5.2	Doublet	1H	H- $\beta$ (vinyl, cis)
~2.2	Singlet	3H	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **4-Methyl-2-vinylthiophene**

Chemical Shift ( $\delta$ , ppm)	Assignment
~142	C-2 (thiophene ring)
~138	C-4 (thiophene ring)
~130	C- $\alpha$ (vinyl)
~125	C-5 (thiophene ring)
~122	C-3 (thiophene ring)
~115	C- $\beta$ (vinyl)
~15	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Methyl-2-vinylthiophene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	C-H stretching (aromatic and vinyl)
~2950-2850	Medium	C-H stretching (aliphatic -CH <sub>3</sub> )
~1630	Medium	C=C stretching (vinyl)
~1550-1450	Medium-Strong	C=C stretching (thiophene ring)
~1440	Medium	C-H bending (-CH <sub>3</sub> )
~990 and ~910	Strong	=C-H bending (out-of-plane, vinyl)
~850-800	Strong	C-H bending (out-of-plane, thiophene ring)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **4-Methyl-2-vinylthiophene**

m/z	Relative Intensity	Assignment
138	High	[M] <sup>+</sup> (Molecular Ion)
123	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
111	Medium	[M - C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>
97	Medium	[C <sub>5</sub> H <sub>5</sub> S] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as **4-Methyl-2-vinylthiophene**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **4-Methyl-2-vinylthiophene** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For <sup>1</sup>H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans are typically required.

### Infrared (IR) Spectroscopy

A drop of neat liquid **4-Methyl-2-vinylthiophene** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm<sup>-1</sup> on a Fourier Transform Infrared (FT-IR) spectrometer.

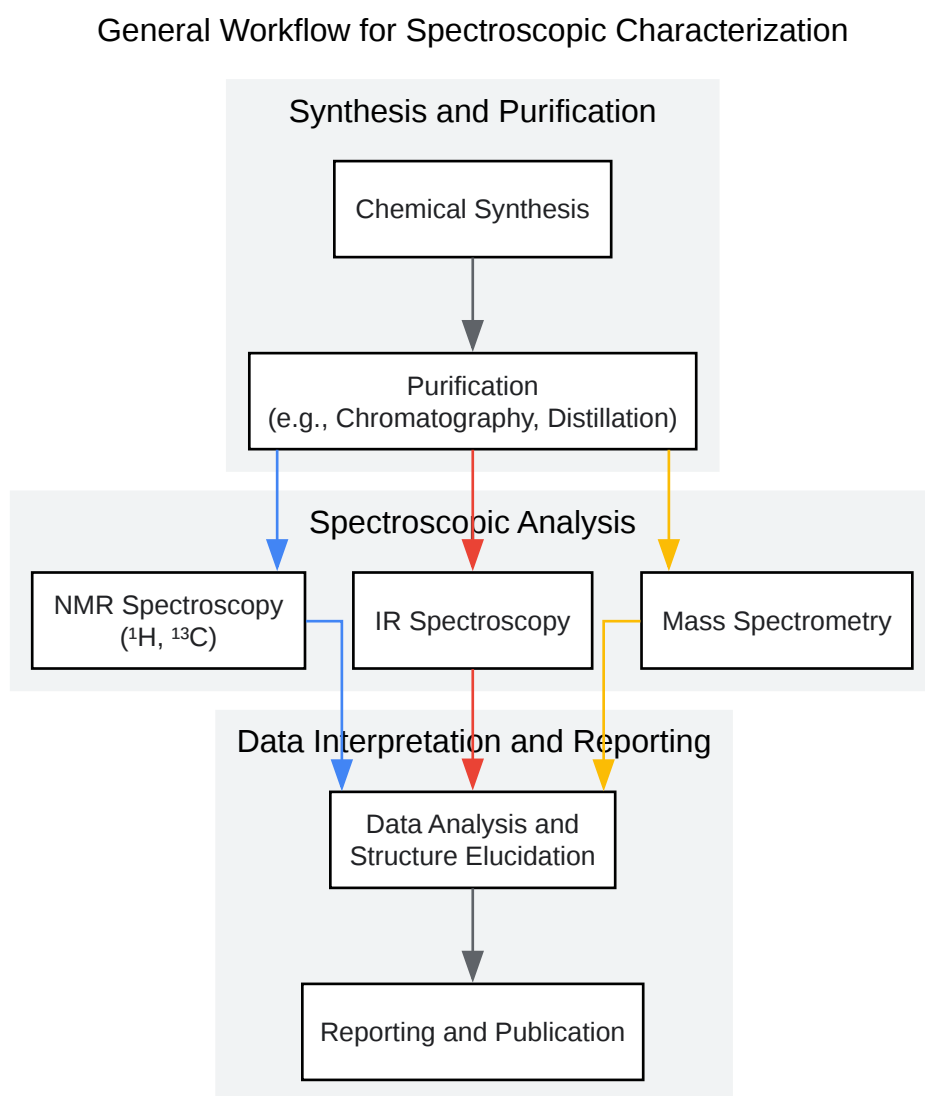
### Mass Spectrometry (MS)

A dilute solution of **4-Methyl-2-vinylthiophene** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The mass spectrum is obtained using a mass spectrometer,

typically with electron ionization (EI) at 70 eV. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.



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Caption: A flowchart illustrating the process from chemical synthesis to spectroscopic analysis and data reporting.

## Conclusion

This technical guide provides a predicted but comprehensive spectroscopic profile of **4-Methyl-2-vinylthiophene**, a valuable resource in the absence of readily available published experimental data. The tabulated  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data, along with the generalized experimental protocols, offer a solid foundation for the identification and characterization of this compound. The provided workflow diagram further contextualizes the role of these spectroscopic techniques in the broader process of chemical research and development. It is anticipated that this guide will be a useful tool for scientists and researchers working with this and related thiophene derivatives.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-2-vinylthiophene: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15221590#spectroscopic-data-for-4-methyl-2-vinylthiophene-nmr-ir-ms\]](https://www.benchchem.com/product/b15221590#spectroscopic-data-for-4-methyl-2-vinylthiophene-nmr-ir-ms)

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